

# Natural occurrence and contamination levels of Beauvericin in cereals

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An In-depth Technical Guide on the Natural Occurrence and Contamination Levels of Beauvericin in Cereals

## Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin that is increasingly recognized as a significant contaminant in cereals and cereal-based products worldwide.[1][2] Produced by a variety of *Fusarium* species, BEA poses a potential risk to human and animal health due to its cytotoxic properties.[1][3] Its mechanism of action is primarily linked to its ionophoric activity, which disrupts cell membrane permeability to ions, leading to oxidative stress, DNA fragmentation, and apoptosis.[1][4] This technical guide provides a comprehensive overview of the natural occurrence and contamination levels of Beauvericin in major cereals, details the analytical methodologies for its detection, and visualizes its toxicological pathways.

## Natural Occurrence and Fungal Producers

Beauvericin is a secondary metabolite produced by several species of the *Fusarium* genus, which are common plant pathogens that infect a wide range of cereal crops.[5] The primary BEA-producing species include *F. proliferatum*, *F. subglutinans*, and *F. avenaceum*. [5][6] Contamination can occur in the field pre-harvest or during storage if conditions are favorable for fungal growth. Cereals frequently reported to be contaminated with Beauvericin include corn (maize), wheat, rice, barley, and oats.[3][7]

## Data Presentation: Beauvericin Contamination in Cereals

The following tables summarize quantitative data on Beauvericin contamination in various cereals and cereal-based products from different geographical regions.

Table 1: Beauvericin (BEA) Contamination in Wheat and Wheat-Based Products

Cereal Product	Country/Region	No. of Samples	Incidence (%)	Contamination Range (µg/kg)	Mean/Median (µg/kg)	Reference
Wheat Kernels	Finland	13	100%	640 - 3,500	-	[6][8]
Wheat & Wheat-Based	China (Shandong)	291	-	-	0.41 (average)	[9][10]
Wheat Kernels	China	769	5.33%	ND - 387.67	37.69 (average)	[11][12]
Baby Food	Italy	-	< 68%	-	-	[3]
Pasta	Italy	-	44%	up to 106	-	[13]
Multi Cereal Baby Food	Mediterranean	-	70.3%	up to 1,100	-	[3]

ND: Not Detected

Table 2: Beauvericin (BEA) Contamination in Corn (Maize) and Corn-Based Products

Cereal Product	Country/Region	No. of Samples	Incidence (%)	Contamination Range (µg/kg)	Mean/Median (µg/kg)	Reference
Corn & Corn-Based	China (Shandong )	158	82.3%	0.04 - 1,006.56	65.26 (average)	<a href="#">[9]</a> <a href="#">[10]</a>
Corn Kernels	China (Shandong )	71	85.9%	0.06 - 1,006.56	46.96 (average)	<a href="#">[9]</a>
Corn	Southeast Europe	210	68%	-	-	<a href="#">[14]</a>
Corn Kernels	Croatia (1996)	105	17.4%	ND - 1,864	393 (average)	<a href="#">[15]</a> <a href="#">[16]</a>
Corn Kernels	Croatia (1997)	104	~1%	up to 696	-	<a href="#">[16]</a>
Fusarium-damaged Kernels	-	-	-	6,500 - 15,800	-	<a href="#">[17]</a>
Healthy-looking Kernels	-	-	-	70 - 130	-	<a href="#">[17]</a>

ND: Not Detected

Table 3: Beauvericin (BEA) Contamination in Rice

Cereal Product	Country/Region	No. of Samples	Incidence (%)	Contamination Range (µg/kg)	Mean/Median (µg/kg)	Reference
Domestic Rice	Iran	65	40%	ND - 0.47	-	<a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a>
Rice	Spain	-	-	up to 11,780	-	<a href="#">[18]</a>
Rice	Morocco	-	75.7%	up to 26,300	-	<a href="#">[18]</a>
Red Rice	Italy	-	-	7.51	-	<a href="#">[21]</a>
Paddy Rice	Vietnam (2022)	50	>35%	-	~67.5 (average)	<a href="#">[22]</a>

ND: Not Detected

## Experimental Protocols for Beauvericin Analysis

The accurate quantification of Beauvericin in cereal matrices requires robust analytical methods. The most widely accepted and utilized technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[\[23\]](#)  
[\[24\]](#)

### Sample Preparation and Extraction

- **Milling:** Cereal samples are first ground to a fine powder to ensure homogeneity and increase the surface area for efficient extraction.
- **Extraction:** A representative subsample (typically 5-25 g) is extracted with a solvent mixture, most commonly acetonitrile/water or methanol/water, often with a small percentage of formic acid to improve analyte ionization. The extraction is performed by vigorous shaking or blending for a specified period.

- Centrifugation: The resulting slurry is centrifuged to separate the solid matrix from the liquid extract.

## Extract Clean-up

A clean-up step is crucial to remove interfering matrix components (e.g., fats, pigments) that can suppress the analyte signal in the mass spectrometer.

- Solid-Phase Extraction (SPE): The supernatant from the extraction step is passed through an SPE cartridge (e.g., C18, silica-based). Interfering compounds are retained on the sorbent while the analyte of interest is eluted.[\[11\]](#)[\[12\]](#)
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out liquid-liquid extraction followed by a dispersive SPE (d-SPE) clean-up step. It has become popular for multi-mycotoxin analysis due to its speed and efficiency.[\[24\]](#)

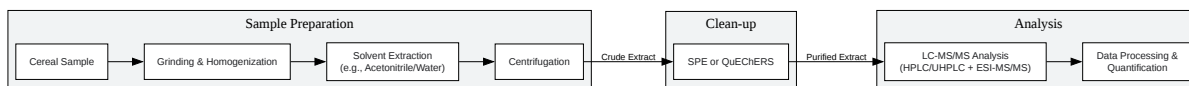
## LC-MS/MS Quantification

- Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol or acetonitrile, both modified with an additive like formic acid or ammonium formate.
- Mass Spectrometric Detection: The eluent from the LC column is directed to a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Beauvericin. Isotope-labeled internal standards are often used to correct for matrix effects and ensure accurate quantification.[\[13\]](#)

## Visualizations

### Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of Beauvericin in cereal samples.

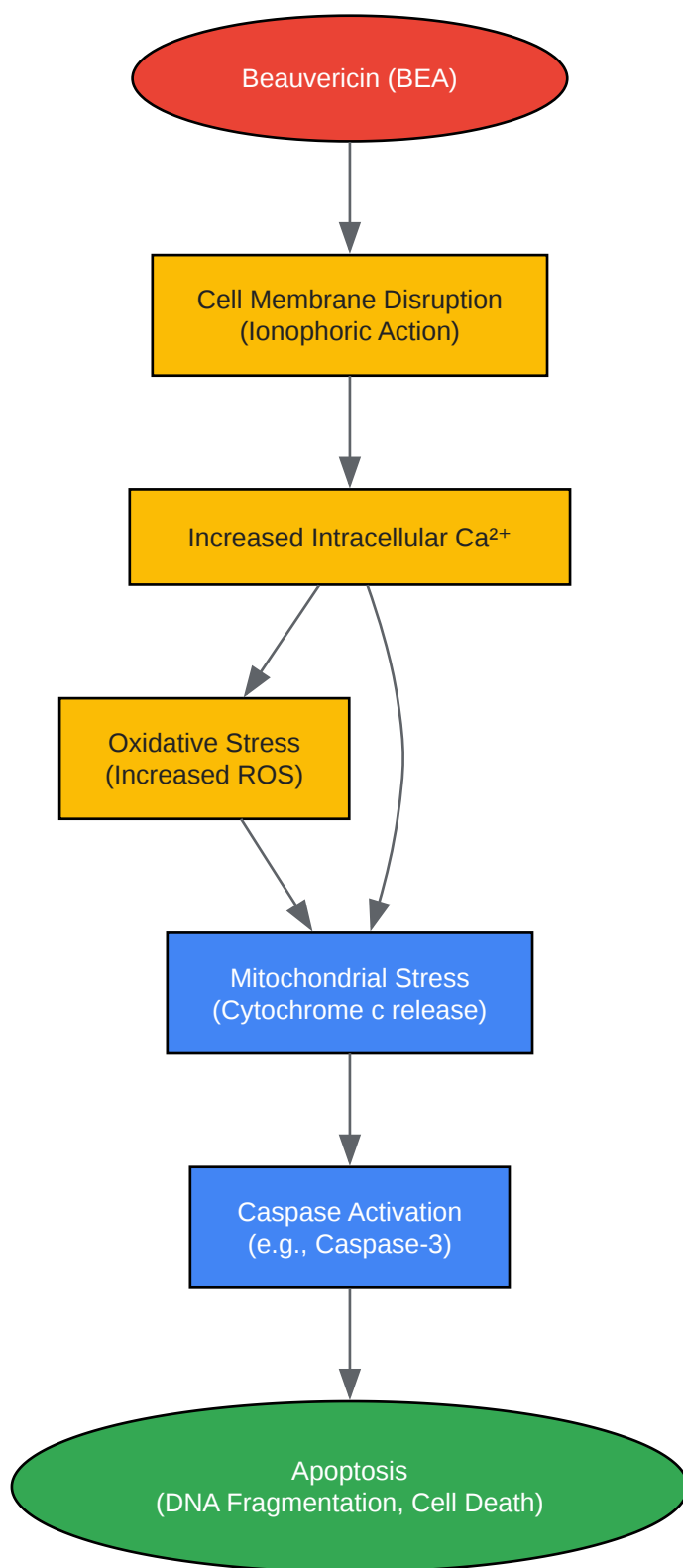


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General workflow for Beauvericin analysis in cereals.

## Signaling Pathway of Beauvericin-Induced Cytotoxicity

Beauvericin exerts its toxic effects primarily by acting as an ionophore, leading to a cascade of intracellular events that culminate in programmed cell death (apoptosis).<sup>[1][25]</sup>



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Signaling pathway of Beauvericin-induced apoptosis.

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